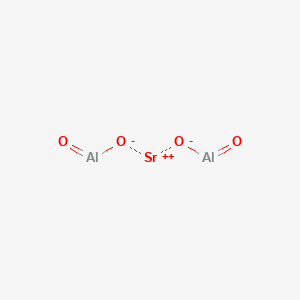

strontium;oxido(oxo)alumane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Strontium;oxido(oxo)alumane can be synthesized using various methods. Traditional solid-state synthesis involves mixing strontium carbonate (SrCO₃) and aluminum oxide (Al₂O₃) powders, followed by heating at high temperatures (around 1400°C) to form SrAl₂O₄ . Advanced techniques include the sol-gel process, precipitation from solution, pyrolysis, combustion techniques, microwave synthesis, and mechano-chemical routes . These methods are often used to produce nano-scale powders doped with rare earth elements for specific applications .

Chemical Reactions Analysis

Strontium;oxido(oxo)alumane undergoes various chemical reactions, including:

Oxidation and Reduction: As a metal oxide, it can react with acids and strong reducing agents in redox reactions.

Substitution: It can be doped with rare earth elements like europium and dysprosium to enhance its luminescent properties.

Common reagents used in these reactions include acids for redox reactions and rare earth element salts for doping. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Strontium;oxido(oxo)alumane has a wide range of scientific research applications:

Chemistry: Used as a photo luminescent phosphor in various chemical applications.

Biology: Incorporated into brushite crystals for bone-related studies.

Medicine: Potential use in bone regeneration due to its luminescent properties.

Industry: Utilized in the production of luminous paints, inks, and ceramics.

Mechanism of Action

The mechanism of action of strontium;oxido(oxo)alumane involves its ability to emit light after being exposed to a light source. This property is due to the presence of rare earth elements like europium and dysprosium, which enhance its luminescent properties . The molecular targets and pathways involved include the excitation of electrons to higher energy levels and their subsequent return to lower energy levels, emitting light in the process.

Comparison with Similar Compounds

Strontium;oxido(oxo)alumane is unique due to its long persistence of phosphorescence and its ability to be doped with various rare earth elements. Similar compounds include:

Strontium aluminate doped with europium and dysprosium: Used in luminous paints and ceramics.

Strontium aluminum tantalum oxide: Used in electronic applications.

Strontium aluminum niobium oxide: Another compound with electronic applications.

These compounds share similar luminescent properties but differ in their specific applications and the elements they are doped with.

Properties

Molecular Formula |

Al2O4Sr |

|---|---|

Molecular Weight |

205.58 g/mol |

IUPAC Name |

strontium;oxido(oxo)alumane |

InChI |

InChI=1S/2Al.4O.Sr/q;;;;2*-1;+2 |

InChI Key |

SKBIICZGWLAFIL-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[Sr+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)

![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)